molecular formula C8H3ClN4O4S2 B11516579 4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine

4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine

Cat. No.: B11516579
M. Wt: 318.7 g/mol
InChI Key: GZOWEEMEPIMVHO-UHFFFAOYSA-N
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Description

(5E)-4-CHLORO-N-(2,4-DINITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE is a synthetic organic compound that belongs to the class of dithiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-4-CHLORO-N-(2,4-DINITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable chlorinated precursor under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-4-CHLORO-N-(2,4-DINITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (5E)-4-CHLORO-N-(2,4-DINITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-N-(2,4-DINITROPHENYL)-1,2,3-DITHIAZOL-5-IMINE: A closely related compound with similar chemical properties.

    2,4-DINITROPHENYLHYDRAZINE: A precursor used in the synthesis of dithiazoles.

    5-CHLORO-1,2,3-DITHIAZOLE: Another dithiazole derivative with comparable reactivity.

Uniqueness

(5E)-4-CHLORO-N-(2,4-DINITROPHENYL)-5H-1,2,3-DITHIAZOL-5-IMINE is unique due to its specific structural features, such as the presence of both chlorine and dinitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H3ClN4O4S2

Molecular Weight

318.7 g/mol

IUPAC Name

4-chloro-N-(2,4-dinitrophenyl)dithiazol-5-imine

InChI

InChI=1S/C8H3ClN4O4S2/c9-7-8(18-19-11-7)10-5-2-1-4(12(14)15)3-6(5)13(16)17/h1-3H

InChI Key

GZOWEEMEPIMVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C2C(=NSS2)Cl

Origin of Product

United States

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